Sorbitan, tris(12-hydroxyoctadecanoate)
Description
Contextualization within Sorbitan (B8754009) Ester Chemistry
Sorbitan esters, often known by the trade name "Spans," are a class of nonionic surfactants produced through the esterification of sorbitol-derived cyclic ethers (sorbitan) with fatty acids. shreechem.inwikipedia.org Sorbitol itself is a sugar alcohol, and its dehydration leads to the formation of a mixture of cyclic isomers of sorbitan. wikipedia.org The subsequent reaction of these sorbitan molecules with fatty acids, such as lauric, stearic, or oleic acid, results in the formation of sorbitan esters. shreechem.inhuanachemical.comcnchemsino.com
These esters are amphiphilic molecules, meaning they possess both a hydrophilic (water-loving) head, which is the sorbitan ring, and a lipophilic (oil-loving) tail, which is the fatty acid chain. shreechem.in This dual nature allows them to act as effective emulsifiers, stabilizing mixtures of oil and water. shreechem.inwikipedia.org They are widely used in the food, cosmetics, and pharmaceutical industries for this purpose. shreechem.incnchemsino.comresearchgate.net
Sorbitan, tris(12-hydroxyoctadecanoate) is a specific type of sorbitan ester where the fatty acid is 12-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid). uni.lunih.gov The "tris" in its name indicates that three of the hydroxyl groups on the sorbitan molecule have been esterified with 12-hydroxyoctadecanoic acid. This high degree of esterification, combined with the presence of the hydroxyl group on the fatty acid chain, distinguishes it from more common sorbitan esters like sorbitan monostearate or sorbitan monooleate. cnchemsino.com
Table 1: Chemical Identity of Sorbitan, tris(12-hydroxyoctadecanoate)
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | [(3S,4R,5R)-5-[(1R)-2-hydroxy-1-(12-hydroxyoctadecanoyloxy)ethyl]-4-(12-hydroxyoctadecanoyloxy)oxolan-3-yl] 12-hydroxyoctadecanoate (B1258542) | uni.lu |
| CAS Number | 93963-95-2 | sielc.com |
| Molecular Formula | C60H114O11 | uni.lu |
| Molecular Weight | 1011.5 g/mol | uni.lu |
Significance of 12-Hydroxystearate Moieties in Material Science
The presence of three 12-hydroxyoctadecanoate (or 12-hydroxystearate) moieties in the structure of Sorbitan, tris(12-hydroxyoctadecanoate) is crucial to its functionality in material science. 12-Hydroxystearic acid is a fatty acid that contains a hydroxyl (-OH) group at the 12th carbon position. nih.govatamankimya.com This hydroxyl group is capable of forming hydrogen bonds, which significantly influences the self-assembly and rheological properties of materials containing this moiety. acs.org
Derivatives of 12-hydroxystearic acid are well-known for their ability to act as gelling agents, thickeners, and structuring agents in a variety of systems. atamankimya.comnimbasia.com For instance, lithium 12-hydroxystearate is a key component in many lubricating greases, where it forms a fibrous network that traps the lubricating oil. acs.orgnanotrun.comwikipedia.org This network is a result of the self-assembly of the lithium soap molecules, driven by hydrogen bonding between the hydroxyl groups. acs.org
Similarly, other metal salts of 12-hydroxystearic acid, such as those of zinc and calcium, are used as stabilizers in plastics and as thickening agents in cosmetics. nimbasia.comnih.gov The ability of the 12-hydroxystearate group to impart structure and thermal stability is a recurring theme in its applications. nimbasia.com In the context of Sorbitan, tris(12-hydroxyoctadecanoate), the three 12-hydroxystearate chains provide multiple sites for hydrogen bonding, suggesting its potential to form complex, structured networks in various formulations. This makes it a compound of interest for creating novel gels, thickeners, and controlled-release systems. A related compound, glyceryl tris(12-hydroxystearate), also known as hydrogenated castor oil, is used as a thixotropic agent in paints, coatings, and adhesives due to these properties. epa.govchemicalbook.com
Scope of Academic Inquiry into Complex Ester Compounds
The study of complex ester compounds like Sorbitan, tris(12-hydroxyoctadecanoate) is part of a broader academic and industrial interest in developing materials with tailored properties. aston-chemicals.comnih.gov Esters are a versatile class of organic compounds, and their properties can be finely tuned by varying the alcohol and carboxylic acid components used in their synthesis. nih.govresearchgate.net
Research in this area often focuses on understanding the relationship between the chemical structure of an ester and its physical and chemical properties. nih.gov For example, the chain length, branching, and presence of functional groups in the fatty acid and alcohol portions of an ester can significantly impact its viscosity, melting point, and solvency. nih.gov
Academic inquiry into complex esters also extends to their synthesis. researchgate.net Developing efficient and sustainable methods for producing these molecules is a key area of research. nih.gov This includes the use of enzymatic catalysts, which can offer greater selectivity and milder reaction conditions compared to traditional chemical synthesis. nih.gov The potential for these complex esters to be derived from renewable resources, such as plant-based oils, further adds to their appeal from a green chemistry perspective. aston-chemicals.com The investigation of compounds like Sorbitan, tris(12-hydroxyoctadecanoate) contributes to the growing library of functional molecules that can be used to design the next generation of advanced materials.
Properties
CAS No. |
93963-95-2 |
|---|---|
Molecular Formula |
C60H114O11 |
Molecular Weight |
1011.5 g/mol |
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-(12-hydroxyoctadecanoyloxy)ethyl]-4-(12-hydroxyoctadecanoyloxy)oxolan-3-yl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C60H114O11/c1-4-7-10-31-40-51(62)43-34-25-19-13-16-22-28-37-46-56(65)69-54(49-61)59-60(71-58(67)48-39-30-24-18-15-21-27-36-45-53(64)42-33-12-9-6-3)55(50-68-59)70-57(66)47-38-29-23-17-14-20-26-35-44-52(63)41-32-11-8-5-2/h51-55,59-64H,4-50H2,1-3H3/t51?,52?,53?,54-,55+,59-,60-/m1/s1 |
InChI Key |
NVIBSPDSEWSWGY-RWWAATTFSA-N |
Isomeric SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCC(CCCCCC)O)[C@@H](CO)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCC(CCCCCC)O)C(CO)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Esterification Pathways for Sorbitan (B8754009) Triesters
The synthesis of sorbitan esters, including the triesters, can be broadly categorized into two primary pathways: a one-step process and a two-step process. researchgate.net The choice of pathway often depends on the desired product purity, reaction efficiency, and the scale of production.
One-Step Process: In this method, sorbitol is directly reacted with a fatty acid in the presence of a catalyst at elevated temperatures. researchgate.net This process involves the simultaneous dehydration of sorbitol to sorbitan and the esterification of the sorbitan with the fatty acid. To favor the formation of triesters like Sorbitan, tris(12-hydroxyoctadecanoate), a molar ratio of approximately 3:1 of the fatty acid to sorbitol is typically employed. nih.gov Catalysts for this reaction can be either acidic or basic. researchgate.net
Two-Step Process: This pathway offers greater control over the reaction and often results in a product with a more defined composition. nih.gov In the first step, sorbitol is dehydrated to form sorbitan. This is typically achieved by heating sorbitol in the presence of an acid catalyst, such as phosphoric acid, at temperatures around 180°C. nih.gov The resulting sorbitan is then esterified with the fatty acid in a second step. This esterification is commonly carried out using an alkaline catalyst, like sodium hydroxide (B78521), at temperatures ranging from 220°C to 245°C. nih.govacs.org To minimize color formation in the final product, the esterification temperature can be kept below 215°C. mdpi.com
A comparative overview of typical reaction conditions for these pathways is presented in the table below.
| Parameter | One-Step Process | Two-Step Process |
| Starting Materials | Sorbitol, Fatty Acid | Sorbitol (Step 1), Sorbitan, Fatty Acid (Step 2) |
| Catalyst | Acid or Base | Acid (Dehydration), Base (Esterification) |
| Temperature | 200°C - 260°C mdpi.com | Dehydration: ~180°C, Esterification: 220°C - 245°C nih.govacs.org |
| Molar Ratio (Fatty Acid:Sorbitol/Sorbitan) | ~3:1 for triesters nih.gov | ~3:1 for triesters |
| Key Feature | Simultaneous dehydration and esterification | Separate dehydration and esterification steps |
Incorporating 12-Hydroxystearic Acid into Sorbitan Backbones
The unique properties of Sorbitan, tris(12-hydroxyoctadecanoate) are derived from the incorporation of 12-hydroxystearic acid. This fatty acid is typically produced through the hydrogenation of ricinoleic acid, which is the primary fatty acid found in castor oil. aocs.org The crude 12-hydroxystearic acid obtained from this process can be used directly for esterification. uni-oldenburg.de
The esterification reaction involves the condensation of the carboxylic acid group of 12-hydroxystearic acid with the hydroxyl groups of the sorbitan backbone. The presence of the hydroxyl group on the fatty acid chain at the 12th position does not typically interfere with the primary esterification reaction at the carboxyl group.
In some synthetic strategies, a polymerized form of 12-hydroxystearic acid may be used. For instance, a patent describes a two-stage synthesis where 12-hydroxystearic acid is first polymerized and then esterified with a polyol. researchgate.net This approach suggests that the hydroxyl groups on the fatty acid can be involved in forming ester linkages with other fatty acid molecules prior to their attachment to the sorbitan backbone.
Post-Synthetic Chemical Derivatization Strategies
Once Sorbitan, tris(12-hydroxyoctadecanoate) is synthesized, the free hydroxyl groups on the 12-hydroxystearate chains offer sites for further chemical modification. These derivatizations can be used to alter the physical and chemical properties of the molecule, such as its solubility, emulsifying power, and thermal stability.
One common strategy is esterification of the pendant hydroxyl groups. This can be achieved by reacting the sorbitan triester with acyl chlorides or anhydrides. researchgate.netnih.gov For example, the hydroxyl groups can be reacted with other fatty acid chlorides to introduce different acyl chains, leading to a more complex and potentially more functionalized molecule.
Another approach is methylation . The hydroxyl groups can be converted to methyl ethers using reagents like methyl iodide in the presence of a strong base. nih.gov This modification would increase the hydrophobicity of the molecule.
The general reaction schemes for these derivatizations are as follows:
| Derivatization Method | Reagents | Resulting Functional Group |
| Esterification | Acyl Chloride (R'-COCl) or Anhydride ((R'-CO)₂O) | Ester (-O-CO-R') |
| Methylation | Methyl Iodide (CH₃I) and a strong base | Ether (-O-CH₃) |
Green Chemistry Approaches in Ester Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of Sorbitan, tris(12-hydroxyoctadecanoate) synthesis, a key green alternative to traditional chemical catalysis is the use of enzymes, particularly lipases. researchgate.net
Enzymatic Synthesis: Lipases can catalyze the esterification of sorbitan with fatty acids under much milder conditions than those required for chemical catalysis. google.comresearchgate.net This enzymatic approach offers several advantages, including:
Milder Reaction Conditions: Lipase-catalyzed reactions are typically carried out at lower temperatures (e.g., 40-70°C), reducing energy consumption and the formation of by-products. nih.gov
Higher Purity: The high selectivity of lipases often leads to a cleaner product with fewer impurities. acs.org
Reduced Waste: Enzymatic processes can minimize the need for harsh catalysts and solvents, leading to a more environmentally friendly synthesis.
Immobilized lipases, such as those from Candida antarctica (often known as Novozym 435), are frequently used to facilitate catalyst recovery and reuse. The reaction can be performed in organic solvents or in solvent-free systems. google.com Research has shown that optimizing factors such as temperature, reaction time, enzyme concentration, and the molar ratio of reactants can lead to high conversion yields. nih.gov For instance, one study on the synthesis of sorbitan acrylate (B77674) achieved a conversion yield of approximately 100% under optimized conditions using an immobilized lipase (B570770). nih.gov
The use of renewable raw materials, such as sorbitol (derived from corn or potatoes) and 12-hydroxystearic acid (from castor oil), further aligns the synthesis of Sorbitan, tris(12-hydroxyoctadecanoate) with the principles of green chemistry.
Below is a table summarizing the advantages of enzymatic synthesis compared to traditional chemical synthesis.
| Feature | Traditional Chemical Synthesis | Enzymatic (Lipase) Synthesis |
| Catalyst | Strong acids or bases | Lipases (e.g., from Candida antarctica) |
| Temperature | High (180°C - 260°C) mdpi.com | Mild (40°C - 70°C) nih.gov |
| By-products | Often requires purification to remove color and impurities mdpi.com | Minimal by-product formation acs.org |
| Energy Consumption | High | Lower |
| Environmental Impact | Use of harsh chemicals and potential for waste generation | More environmentally benign |
Advanced Spectroscopic and Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) for Compositional Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex surfactant mixtures like commercial sorbitan (B8754009) esters. For Sorbitan, tris(12-hydroxyoctadecanoate), which is often present in a mixture with its corresponding mono- and diesters, as well as unreacted starting materials, HPLC provides a robust method for separation and quantification.
Research Findings: Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of these non-ionic surfactants. researchgate.net An improved and straightforward RP-HPLC method utilizing a C18 column has been developed for the rapid separation of sorbitan ester surfactants, allowing for the quantitative determination of the distribution of sorbitan mono-, di-, tri-, and tetraester fractions. researchgate.net The separation is based on the differential partitioning of the esters between the non-polar stationary phase and a polar mobile phase. The elution order typically sees the more polar, less esterified sorbitan derivatives eluting before the more non-polar, highly esterified components like the triester.
A specific method for Sorbitan, tris(12-hydroxyoctadecanoate) involves using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for such separations generally consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid. sielc.com Using formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com The technique is scalable and can be adapted for preparative chromatography to isolate impurities. sielc.com
| Parameter | HPLC Conditions for Sorbitan Ester Analysis |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase (Column) | C18 (Octadecylsilane) or Newcrom R1 researchgate.netsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water, often with a phosphoric acid or formic acid modifier sielc.com |
| Mode | Isocratic or Gradient Elution researchgate.net |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Analytes Separated | Sorbitan mono-, di-, tri-, and tetraesters; unreacted fatty acids and sorbitan isomers researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Sorbitan, tris(12-hydroxyoctadecanoate), ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of the sorbitan headgroup to the three 12-hydroxyoctadecanoate (B1258542) chains.
Research Findings: While a complete, published spectrum for pure Sorbitan, tris(12-hydroxyoctadecanoate) is not readily available in the public domain, the expected chemical shifts can be inferred from the analysis of its constituent parts and related sorbitan esters. nih.govresearchgate.net ¹³C NMR analysis is particularly powerful for analyzing complex commercial polysorbate and sorbitan ester formulations, revealing them to be intricate oligomeric mixtures. kinampark.com
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be complex but would feature distinct regions:
Alkyl Chain Protons (-CH₂-, -CH₃): A large group of signals expected between approximately 0.8-1.6 ppm, with the terminal methyl (-CH₃) protons appearing as a triplet around 0.88 ppm.
Protons Alpha to Carbonyl (-CH₂-COO-): Signals appearing as triplets around 2.3 ppm.
Sorbitan Ring and Hydroxyl Protons: A complex series of multiplets expected in the 3.5-5.5 ppm region, corresponding to the protons on the 1,4-anhydro-D-glucitol ring and the protons on carbons bearing hydroxyl and ester groups.
Secondary Hydroxyl Protons (-CH(OH)-): A multiplet corresponding to the proton on the carbon bearing the hydroxyl group on the fatty acid chain would be found, likely around 3.6 ppm.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide a carbon count and information on the chemical environment of each carbon atom:
Carbonyl Carbon (-COO-): Resonances are expected in the downfield region, typically around 172-175 ppm. beilstein-journals.org
Sorbitan Ring Carbons: Carbons of the furanoid ring and the attached -CH₂OH and ester-linked carbons would appear in the 60-85 ppm range.
Fatty Acid Chain Carbons: The majority of the methylene (B1212753) (-CH₂) carbons of the alkyl chains would resonate between 22-35 ppm. The terminal methyl carbon would be the most upfield signal, around 14 ppm. The carbon bearing the secondary hydroxyl group (-CH(OH)-) would be expected around 72 ppm.
| Structural Unit | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Alkyl Chain Terminal -CH₃ | ~0.88 (triplet) | ~14 |
| Alkyl Chain -(CH₂)n- | ~1.2-1.6 | ~22-35 |
| Methylene α to C=O (-CH₂COO-) | ~2.3 (triplet) | ~34 |
| Methine with Hydroxyl (-CHOH-) | ~3.6 | ~72 |
| Sorbitan Ring & CH₂O- Protons | ~3.5-5.5 | ~60-85 |
| Ester Carbonyl (-C=O) | N/A | ~172-175 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of Sorbitan, tris(12-hydroxyoctadecanoate) is characterized by absorption bands corresponding to its ester, hydroxyl, and long alkyl chain moieties.
Research Findings: The analysis of long-chain fatty acids and their esters by IR spectroscopy is well-established. acs.orgacs.org The spectrum of Sorbitan, tris(12-hydroxyoctadecanoate) would be dominated by several key absorption bands. The most prominent would be the strong ester carbonyl (C=O) stretching vibration. The presence of both primary and secondary hydroxyl groups (from the sorbitan moiety and the fatty acid chains, respectively) would be confirmed by a broad O-H stretching band. The long hydrocarbon chains give rise to intense C-H stretching and bending vibrations. Studies on related sorbitan esters and Tween emulsifiers show characteristic peaks for the C=O stretching of esters and C-O-C vibrations within the sorbitan ring. frontiersin.orgresearchgate.net
| Vibrational Mode | Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad, Strong |
| C-H Asymmetric & Symmetric Stretch | Alkyl (-CH₃, -CH₂) | 2850 - 2960 | Strong |
| C=O Stretch | Ester (-COO-) | 1735 - 1750 | Strong, Sharp |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | 1465 - 1475 | Medium |
| C-O Stretch | Ester, Ether, Alcohol | 1050 - 1250 | Strong |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure. When coupled with a separation technique like Gas Chromatography (GC) or HPLC, it allows for the detailed molecular profiling of complex mixtures.
Research Findings: Due to its high molecular weight and low volatility, Sorbitan, tris(12-hydroxyoctadecanoate) is more amenable to analysis by HPLC-MS than GC-MS without derivatization. Chemical ionization (CI) mass spectrometry is known to be effective for esters, typically producing a prominent protonated molecular ion ([M+H]⁺), which helps in confirming the molecular weight. researchgate.net
High-temperature GC (HT-GC) can be used for the analysis of sorbitan esters. For esters with long fatty acid chains like stearates, the triesters are often the largest species that can be eluted under optimized conditions. worktribe.com For GC-MS analysis, derivatization of the hydroxyl groups would be necessary to increase volatility.
| Technique | Ion | Adduct | Predicted m/z |
| Mass Spectrometry | Positive | [M+H]⁺ | 1011.8434 |
| Mass Spectrometry | Positive | [M+Na]⁺ | 1033.8253 |
| Mass Spectrometry | Positive | [M+NH₄]⁺ | 1028.8699 |
| Mass Spectrometry | Negative | [M-H]⁻ | 1009.8288 |
| Mass Spectrometry | Negative | [M+HCOO]⁻ | 1055.8343 |
Data represents predicted values for the specified adducts.
The fragmentation pattern in MS/MS analysis would likely involve the sequential loss of the three 12-hydroxyoctadecanoate side chains, providing further structural confirmation.
Thermal Analysis Techniques for Thermal Stability Studies (e.g., TGA, DSC)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods are crucial for determining the thermal stability and phase behavior of Sorbitan, tris(12-hydroxyoctadecanoate).
Research Findings: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For a waxy solid like Sorbitan, tris(12-hydroxyoctadecanoate), DSC analysis would reveal endothermic transitions corresponding to melting. The melting profile of fats and esters can be complex, sometimes showing multiple peaks that relate to the melting of different polymorphic forms. mdpi.com DSC is widely used to study phase transitions (melting, crystallization, glass transition) in pharmaceuticals and lipids. mdpi.comnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a material. For Sorbitan, tris(12-hydroxyoctadecanoate), a TGA scan would show the onset temperature of decomposition, which is expected to be relatively high, indicating good thermal stability. researchgate.netshreechem.in The degradation would occur in one or more steps, corresponding to the breakdown of the ester linkages and the hydrocarbon chains at elevated temperatures. nih.govresearchgate.net
| Technique | Information Obtained | Expected Observations for Sorbitan, tris(12-hydroxyoctadecanoate) |
| DSC | Melting Temperature (Tm), Crystallization Temperature (Tc), Enthalpy of Fusion (ΔH), Glass Transition (Tg) | An endothermic peak corresponding to the melting point. The material is a waxy solid at room temperature. |
| TGA | Thermal Stability, Decomposition Temperature (Td), Mass Loss Profile | Stable at moderate temperatures, with significant mass loss occurring at elevated temperatures (e.g., >200-250°C) as the molecule decomposes. |
Interfacial Science and Colloidal Systems
Emulsification Mechanisms in Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions
Sorbitan (B8754009), tris(12-hydroxyoctadecanoate) is a highly effective emulsifier, capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. Its functionality is rooted in its amphiphilic nature, allowing it to adsorb at the oil-water interface and reduce the interfacial tension between the two immiscible phases. The type of emulsion formed is largely governed by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will constitute the continuous phase.
In the case of Sorbitan, tris(12-hydroxyoctadecanoate), its significant lipophilic character, attributed to the three long fatty acid chains, generally favors the formation of W/O emulsions. The bulky hydrophobic tails orient themselves into the oil phase, while the more compact hydrophilic sorbitan headgroup resides at the interface, creating a steric barrier that prevents the coalescence of dispersed water droplets. This steric stabilization is a primary mechanism by which it imparts long-term stability to emulsions.
However, it can also contribute to the stability of O/W emulsions, often in combination with a more hydrophilic surfactant. In such systems, it can pack at the interface, enhancing the rigidity of the interfacial film and reducing the rate of Ostwald ripening and coalescence. The hydroxyl groups on the fatty acid chains can also participate in hydrogen bonding, further strengthening the interfacial layer.
Role as a Surfactant in Microemulsion and Nanoemulsion Formation
The utility of Sorbitan, tris(12-hydroxyoctadecanoate) extends to the formation of thermodynamically stable microemulsions and kinetically stable nanoemulsions. These advanced colloidal systems are characterized by their small droplet size and high interfacial area, offering unique properties for various applications.
In microemulsion systems, Sorbitan, tris(12-hydroxyoctadecanoate) often acts as the primary surfactant or as a co-surfactant. Its role is to reduce the interfacial tension to an ultra-low value, which is a prerequisite for the spontaneous formation of microemulsions. The specific geometry of the surfactant molecule influences the curvature of the interface, thereby determining the type of microemulsion formed (O/W, W/O, or bicontinuous).
For nanoemulsions, which require a significant energy input for their formation (e.g., high-pressure homogenization or ultrasonication), Sorbitan, tris(12-hydroxyoctadecanoate) serves as a crucial stabilizing agent. It rapidly adsorbs onto the newly created droplet surfaces during the emulsification process, preventing immediate recoalescence. The resulting nanoemulsions are transparent or translucent and exhibit excellent stability due to the effective steric hindrance provided by the adsorbed surfactant layer.
Adsorption Behavior at Liquid-Liquid and Solid-Liquid Interfaces
The adsorption of Sorbitan, tris(12-hydroxyoctadecanoate) at interfaces is fundamental to its function as a surfactant. At liquid-liquid (e.g., oil-water) interfaces, the molecules arrange themselves to minimize the free energy of the system. The hydrophobic tails penetrate the oil phase, while the hydrophilic sorbitan head is anchored at the interface, oriented towards the aqueous phase. This arrangement leads to a significant reduction in interfacial tension.
The efficiency of adsorption can be quantified by parameters such as the critical micelle concentration (CMC), which is the concentration at which the interface becomes saturated with surfactant molecules and self-assembly into micelles begins in the bulk phase.
At solid-liquid interfaces, the adsorption behavior of Sorbitan, tris(12-hydroxyoctadecanoate) is dependent on the nature of the solid surface and the solvent. On hydrophobic surfaces, the fatty acid chains can adsorb onto the solid, leaving the hydrophilic headgroups exposed to the aqueous phase, thereby increasing the wettability of the surface. Conversely, on hydrophilic surfaces, the sorbitan headgroup may adsorb, rendering the surface more hydrophobic. This property is critical in applications such as pigment dispersion and surface modification.
Self-Assembly into Micellar and Vesicular Structures
In solution, above its critical micelle concentration (CMC), Sorbitan, tris(12-hydroxyoctadecanoate) can self-assemble into various organized structures, most commonly reverse or inverse micelles in nonpolar solvents. Due to its predominantly lipophilic nature, the sorbitan headgroups form the core of the micelle, sequestered away from the nonpolar solvent, while the hydrophobic tails extend outwards into the continuous oil phase. These reverse micelles can encapsulate small amounts of water in their polar core.
The formation of vesicular structures, or liposomes, by Sorbitan, tris(12-hydroxyoctadecanoate) is also possible, particularly in the presence of a co-surfactant or under specific processing conditions. Vesicles are composed of one or more concentric bilayers of surfactant molecules enclosing an aqueous core. The bilayer arrangement involves the hydrophobic tails of the surfactant molecules orienting towards each other, creating a hydrophobic domain, while the hydrophilic headgroups face the aqueous environment, both inside and outside the vesicle.
Phase Behavior and Liquid Crystalline Systems (e.g., Hexagonal Phases)
The phase behavior of Sorbitan, tris(12-hydroxyoctadecanoate), particularly in the presence of a solvent, is complex and can lead to the formation of various liquid crystalline phases. These are states of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal. The specific phase formed is dependent on factors such as concentration, temperature, and the nature of the solvent.
At higher concentrations in nonpolar solvents, the reverse micelles of Sorbitan, tris(12-hydroxyoctadecanoate) can pack into ordered arrays, leading to the formation of a reverse hexagonal liquid crystalline phase (HII). In this phase, the cylindrical reverse micelles are arranged in a hexagonal lattice. This ordered structure imparts a high viscosity to the system. The transition from a micellar solution to a liquid crystalline phase is a key aspect of its rheological properties in various formulations.
The table below summarizes the key interfacial and self-assembly properties of Sorbitan, tris(12-hydroxyoctadecanoate).
| Property | Description |
| Emulsion Type Preference | Primarily Water-in-Oil (W/O) due to its lipophilic nature. |
| Stabilization Mechanism | Predominantly steric stabilization from the bulky hydrophobic chains. |
| Microemulsion Role | Acts as a surfactant or co-surfactant to achieve ultra-low interfacial tension. |
| Nanoemulsion Role | Adsorbs rapidly to new droplet surfaces to prevent recoalescence. |
| Primary Self-Assembly Structure | Reverse micelles in nonpolar solvents. |
| Liquid Crystalline Phase | Can form reverse hexagonal (HII) phases at high concentrations in nonpolar solvents. |
Crystallization, Self Assembly, and Supramolecular Architecture
Molecular Self-Assembly Processes in Organic Media
The self-assembly of Sorbitan (B8754009), tris(12-hydroxyoctadecanoate) in non-polar organic solvents is primarily driven by the behavior of its three 12-hydroxyoctadecanoate (B1258542) chains. These chains, analogous to 12-HSA, are known to act as efficient low-molecular-weight organogelators. georgetown.eduresearchgate.net The process is initiated when a solution of the compound in a hot organic solvent is cooled. As the temperature decreases, the solubility of the Sorbitan, tris(12-hydroxyoctadecanoate) molecules lessens, prompting them to self-assemble into structured aggregates to minimize unfavorable interactions with the solvent. nih.gov
The primary driving force for this assembly is the formation of intermolecular hydrogen bonds. The hydroxyl group on the 12th carbon of each of the three fatty acid chains is a key participant in this process. These hydroxyl groups can interact with each other, leading to the formation of extended hydrogen-bonded networks. This directional and cooperative hydrogen bonding is fundamental to the growth of one-dimensional structures that eventually form a three-dimensional network capable of immobilizing the solvent to create an organogel. georgetown.eduresearchgate.net
Formation of Organized Aggregates and Fibrillar Networks
Upon cooling, the initial self-assembly of Sorbitan, tris(12-hydroxyoctadecanoate) molecules leads to the formation of primary aggregates. In analogous systems like 12-HSA, these initial structures can be dimers or small clusters of molecules. researchgate.net These primary aggregates then grow anisotropically, favoring one-dimensional extension to form long, thin structures known as fibrils or fibers. georgetown.eduresearchgate.net
These fibrils are the building blocks of the larger supramolecular architecture. As they grow and elongate, they can entangle and interact at junction zones, leading to the formation of a self-assembled fibrillar network (SAFIN). mdpi.com This network permeates the organic solvent, and its formation is responsible for the transition from a liquid sol to a semi-solid gel. The properties of the resulting organogel, such as its strength and stability, are directly related to the density and connectivity of this fibrillar network. georgetown.edu Studies on related sorbitan esters, such as sorbitan monostearate, have shown that they can form networks of rod-shaped tubules that create stable organogels. nih.gov
The morphology of these aggregates can be complex, including twisted ribbons and helical fibers, which are a direct consequence of the chirality of the constituent molecules. nih.gov
Influence of Chirality on Supramolecular Structures
Chirality is a critical factor in determining the supramolecular architecture of Sorbitan, tris(12-hydroxyoctadecanoate) assemblies. The molecule possesses multiple chiral centers: within the sorbitan headgroup (derived from D-glucitol) and at the 12th carbon of each hydroxyoctadecanoate chain (if the R- or S-enantiomer of 12-HSA is used in its synthesis).
This inherent chirality is often expressed at the supramolecular level, a phenomenon known as transfer of chirality. Studies on enantiopure 12-HSA have demonstrated that its chirality dictates the formation of helical or twisted fibrillar structures. researchgate.netresearchgate.netrsc.org For instance, (R)-12-hydroxystearic acid is known to form left-handed helical fibers. It is therefore highly probable that the chiral nature of the 12-hydroxyoctadecanoate chains in Sorbitan, tris(12-hydroxyoctadecanoate) will similarly induce a helical bias in the resulting fibrils.
Intermolecular Interactions Governing Assembly (e.g., Hydrogen Bonding, Dimerization)
The stability and structure of the self-assembled networks of Sorbitan, tris(12-hydroxyoctadecanoate) are governed by a hierarchy of non-covalent interactions.
Hydrogen Bonding: This is the most significant intermolecular force at play. There are two primary sites for hydrogen bonding:
Hydroxyl Groups on the Fatty Acid Chains: The -OH group at the C12 position of each of the three hydroxyoctadecanoate chains is the primary driver for the formation of the fibrillar network. These groups can form strong, directional hydrogen bonds with each other, leading to the linear, chain-like growth of the aggregates. georgetown.eduresearchgate.net
Sorbitan Headgroup: The sorbitan moiety itself contains residual hydroxyl groups that can participate in hydrogen bonding, either with other sorbitan headgroups or with the hydroxyl groups on the fatty acid chains. This can influence the packing and ordering of the molecules at the core of the fibrils.
Dimerization: In the case of the parent fatty acid, 12-HSA, dimerization of the carboxylic acid groups is a key initial step in the assembly process. rsc.org While Sorbitan, tris(12-hydroxyoctadecanoate) has ester linkages instead of free carboxylic acids, the principle of dimerization through hydrogen bonding of the hydroxyl groups along the chain remains a critical aspect of the assembly. researchgate.net
A summary of the key intermolecular interactions is presented in the table below.
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | -OH at C12 of fatty acid chains | Primary driver for fibril formation and elongation |
| Residual -OH on sorbitan headgroup | Influences molecular packing and inter-fibril interactions | |
| Van der Waals Forces | Alkyl chains of fatty acids | Stabilizes the packed structure within the fibrils |
Structural Characterization of Self-Assembled Architectures
The intricate supramolecular structures formed by Sorbitan, tris(12-hydroxyoctadecanoate) and related compounds are typically investigated using a combination of microscopic and spectroscopic techniques.
Microscopy:
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are invaluable for directly visualizing the morphology of the self-assembled structures. They can reveal the fibrillar nature of the network, the dimensions of the fibers (diameter and length), and their degree of entanglement.
Spectroscopy:
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is particularly useful for probing the hydrogen-bonding interactions that drive the self-assembly. Changes in the stretching frequencies of the O-H and C=O (ester) groups upon gelation provide direct evidence of their involvement in hydrogen bond formation. researchgate.net For instance, a shift to lower wavenumbers for the O-H stretching band is indicative of hydrogen bonding.
X-ray Diffraction (XRD): XRD analysis provides information on the molecular packing within the self-assembled fibrils. The presence of sharp diffraction peaks indicates a high degree of crystalline order. The d-spacings calculated from the diffraction pattern can be used to determine the lamellar stacking distance and the arrangement of the molecules within the fibrils. georgetown.edu Studies on derivatives of 12-HSA have shown that the molecules are often packed in lamellae within the fibers. georgetown.eduacs.org
Rheology:
Rheological measurements are used to characterize the mechanical properties of the organogels. Techniques such as small-amplitude oscillatory shear (SAOS) can determine the viscoelastic properties of the gel, providing insight into the strength and stability of the fibrillar network.
The table below summarizes the characterization techniques and the type of information they provide for similar self-assembling systems.
| Technique | Information Provided |
| SEM/TEM | Morphology of fibrillar network, fiber dimensions |
| FTIR | Evidence and nature of hydrogen bonding |
| XRD | Crystalline order and molecular packing within fibrils |
| Rheology | Viscoelastic properties and strength of the organogel |
Interactions with Polymeric Matrices and Other Chemical Systems
Compatibility and Miscibility with Diverse Polymer Systems
The compatibility of Sorbitan (B8754009), tris(12-hydroxyoctadecanoate) with polymeric systems is largely dictated by the polarity and chemical structure of the polymer. Its long, predominantly nonpolar fatty acid chains confer good miscibility with nonpolar polymers. Conversely, the presence of hydroxyl groups on these chains and the sorbitan head allows for interactions with more polar polymers through hydrogen bonding.
In pharmaceutical and cosmetic formulations, it is often used with a variety of polymers to achieve desired textures and release characteristics. For instance, it is a component in formulations that may include polymers like copovidone, ethyl cellulose, and various polyethylene (B3416737) glycols. Its waxy nature at room temperature makes it a suitable additive in solid and semi-solid formulations, where it can act as a structuring and consistency-modifying agent.
Table 1: Compatibility of Sorbitan, tris(12-hydroxyoctadecanoate) with Various Excipients
| Excipient Type | Examples | Compatibility Notes |
|---|---|---|
| Polymers | Copovidone, Ethyl Cellulose, Polyethylene Glycols | Generally compatible, acting as a plasticizer or modifying agent. |
| Waxes | Hydrogenated Castor Oil | Highly compatible due to structural similarities. |
| Surfactants | Sorbitan Palmitate, Sorbitan Trioleate | Compatible, often used in combination to optimize emulsion stability. |
Influence on Polymer Rheology and Mechanical Properties
Sorbitan, tris(12-hydroxyoctadecanoate) is recognized for its significant impact on the rheological properties of various formulations, where it often functions as a thixotropic agent. This property is particularly valuable in paints, coatings, inks, and sealants, where it helps to control flow and prevent sagging. epa.gov The mechanism involves the formation of a network structure within the liquid phase, which is sensitive to shear stress.
When incorporated into polymeric systems, it can act as a plasticizer, increasing the flexibility and reducing the brittleness of the material. By positioning itself between polymer chains, it reduces intermolecular forces, thereby lowering the glass transition temperature and modifying the mechanical properties of the polymer blend. In sustained-release pharmaceutical capsules, it can be used to control the rate of drug release by modulating the properties of the polymer matrix. epa.gov
Table 2: Effects on Polymer Properties
| Property | Observed Effect | Application |
|---|---|---|
| Rheology | Thixotropic Agent | Paints, Inks, Coatings |
| Mechanical Properties | Plasticizer, Increases Flexibility | Polymer Blends, Films |
Molecular Interactions with Polymer Chains (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The interactions between Sorbitan, tris(12-hydroxyoctadecanoate) and polymer chains occur at a molecular level and are primarily driven by hydrogen bonding and hydrophobic interactions. The three hydroxyl groups on the fatty acid chains and the hydroxyl groups on the sorbitan ring can form hydrogen bonds with polar functional groups on polymer chains, such as esters, amides, or other hydroxyl groups.
Simultaneously, the long C18 alkyl chains engage in hydrophobic interactions with nonpolar segments of the polymer. This dual nature allows it to act as a compatibilizer in polymer blends that would otherwise be immiscible. These interactions are fundamental to its role as a dispersing agent and stabilizer in complex formulations.
Interaction with Biomimetic Membranes and Lipid Bilayers
Due to its amphiphilic character, Sorbitan, tris(12-hydroxyoctadecanoate) can interact with lipid bilayers, which form the basic structure of cell membranes. While specific studies on its interaction with biomimetic membranes are not extensively detailed in the provided results, its structural similarity to triglycerides and other lipids suggests it can be incorporated into lipid-based drug delivery systems like liposomes and solid lipid nanoparticles.
In such systems, it can influence the fluidity, permeability, and stability of the lipid bilayer. The hydroxylated fatty acid chains can introduce a degree of polarity into the hydrophobic core of the bilayer, potentially affecting its packing and phase behavior. This can be leveraged to modulate the release of encapsulated drugs.
Role in Enhancing Dispersion and Stabilization within Complex Formulations
Sorbitan, tris(12-hydroxyoctadecanoate) is an effective dispersant and stabilizer in a variety of complex formulations. In cosmetic products like lipsticks and deodorants, it helps to uniformly disperse pigments and other solid ingredients, contributing to a smooth texture and stable product. epa.govchemicalbook.com
In pharmaceutical preparations, it is used as a flow control agent and an excipient in sustained-release capsules. epa.gov Its ability to form stable dispersions is also utilized in paints and coatings to prevent the settling of pigments and extenders. The stabilization mechanism is attributed to the adsorption of the molecule onto the surface of dispersed particles, where the long fatty acid chains provide a steric barrier that prevents agglomeration.
Degradation Pathways and Stability Studies
Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)
Hydrolysis: The primary chemical degradation pathway for Sorbitan (B8754009), tris(12-hydroxyoctadecanoate) is the hydrolysis of its ester bonds. This reaction involves the cleavage of the ester linkages by water, resulting in the formation of sorbitan (or its anhydrides like isosorbide) and three molecules of 12-hydroxyoctadecanoic acid. epa.govnih.gov The rate of hydrolysis is significantly influenced by pH. While sorbitan esters are generally stable in neutral conditions (pH 2 to 12), hydrolysis can be accelerated under excessively high or low pH conditions. cir-safety.orgcir-safety.org
Under alkaline conditions, the hydrolysis follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration. chemrxiv.org The presence of neighboring sulfide (B99878) groups has been shown to increase the rate of ester hydrolysis in other systems, a factor to consider if sulfur-containing compounds are present in a formulation. nih.gov In acidic conditions, the hydrolysis is also catalyzed, although typically at a slower rate than alkaline hydrolysis for many esters. ias.ac.in
Oxidation: The 12-hydroxyoctadecanoate (B1258542) chains of the molecule can be susceptible to oxidation. The presence of hydroxyl groups on the fatty acid chains may influence the oxidative stability. The discoloration of sorbitan esters during manufacturing, particularly those with unsaturated fatty acids, is often attributed to oxidation. google.com While 12-hydroxyoctadecanoic acid is a saturated fatty acid, the manufacturing process and storage conditions can introduce factors that promote oxidation. The use of reducing agents like phosphorous and hypophosphorous acids during synthesis is a strategy to create a less oxidizing environment and improve the color of the final product. google.com The oxidation of fatty acids can proceed via β-oxidation, breaking down the fatty acid chains into smaller units like acetyl-CoA. libretexts.org
Enzymatic Degradation of Ester Linkages
Enzymatic hydrolysis is a significant degradation pathway for Sorbitan, tris(12-hydroxyoctadecanoate), particularly in biological systems. Lipases, which are enzymes that catalyze the hydrolysis of fats (esters), readily act on the ester bonds of sorbitan esters. epa.gov This process mirrors the metabolic pathway of dietary fats.
Upon ingestion, pancreatic lipase (B570770) is capable of hydrolyzing the ester linkages, breaking down the molecule into sorbitan and 12-hydroxyoctadecanoic acid. epa.gov Studies on sorbitan monostearate have shown that the sorbitan moiety is absorbed and further metabolized, while the fatty acid enters the normal fatty acid metabolism pathways. nih.gov The high level of biodegradation observed for sorbitan esters, even for tetraesters, indicates that enzymatic cleavage of the multiple ester linkages is an efficient process. epa.gov
The specificity of lipases can also be harnessed for the synthesis of sorbitan esters, allowing for selective esterification. google.com Conversely, this enzymatic activity is a primary route for their biodegradation in the environment.
Factors Influencing Degradation Kinetics
The rate at which Sorbitan, tris(12-hydroxyoctadecanoate) degrades is influenced by several key factors, as summarized in the table below.
| Factor | Effect on Degradation | Description |
| pH | Accelerates hydrolysis at high and low pH | Sorbitan esters are most stable in the pH range of 2 to 12. cir-safety.orgcir-safety.org Outside this range, both acid- and base-catalyzed hydrolysis of the ester linkages increases significantly. chemrxiv.orgnih.gov |
| Temperature | Increases degradation rate | Higher temperatures provide the necessary activation energy for chemical reactions like hydrolysis and oxidation to occur more rapidly. nih.govgoogle.com Studies on sorbitan ester monolayers show that increased temperature leads to expansion and lower collapse pressure, indicating reduced stability. nih.govresearchgate.net |
| Oxidative Stress | Promotes oxidation of fatty acid chains | The presence of oxidizing agents, light, and certain metal ions can initiate and propagate the oxidation of the 12-hydroxyoctadecanoate chains. This can lead to discoloration and the formation of various by-products. google.com |
| Enzyme Concentration | Increases the rate of enzymatic hydrolysis | In biological systems or environments rich in microbial activity, a higher concentration of lipases will lead to a faster breakdown of the ester bonds. epa.gov |
Analysis of Degradation Products
The analysis of the degradation products of Sorbitan, tris(12-hydroxyoctadecanoate) is crucial for understanding its stability and for quality control purposes. The primary degradation products from hydrolysis are sorbitan (and its various anhydro forms like isosorbide) and 12-hydroxyoctadecanoic acid. epa.govnih.gov
Several analytical techniques are employed to separate and identify these degradation products:
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of sorbitan esters and their degradation products. researchgate.nethuji.ac.il Reversed-phase HPLC with a C18 column can effectively separate sorbitan mono-, di-, and triesters. researchgate.nethuji.ac.il HPLC coupled with mass spectrometry (HPLC-MS) allows for the identification of the separated components based on their mass-to-charge ratio, providing a powerful tool for analyzing complex mixtures of degradation products. nih.gov
Gas Chromatography (GC): GC can also be used, often after derivatization of the analytes to increase their volatility. worktribe.comresearchgate.net This method is suitable for analyzing the fatty acid components after hydrolysis and for monitoring the progress of degradation reactions. worktribe.comresearchgate.net
A common analytical approach involves the complete hydrolysis of the sorbitan ester sample, followed by the separation and quantification of the resulting sorbitan/anhydrides and the fatty acid. researchgate.net
| Analytical Technique | Analytes Detected | Purpose |
| HPLC | Sorbitan esters (mono-, di-, tri-), sorbitan, 12-hydroxyoctadecanoic acid | Separation and quantification of the parent compound and its primary degradation products. researchgate.nethuji.ac.il |
| HPLC-MS | Sorbitan esters, sorbitan, 12-hydroxyoctadecanoic acid, and other by-products | Identification and structural elucidation of degradation products. nih.gov |
| GC | 12-hydroxyoctadecanoic acid (as a derivative), sorbitan (as a derivative) | Quantification of the fatty acid and sorbitan components after hydrolysis. worktribe.comresearchgate.net |
Computational Chemistry and Molecular Modeling
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For a large and flexible molecule like "Sorbitan, tris(12-hydroxyoctadecanoate)," MD simulations can reveal the range of possible three-dimensional structures, or conformations, it can adopt in different environments. This is crucial as the molecule's shape directly influences its properties and function as a surfactant.
Table 1: Illustrative Conformational Analysis Parameters from a Hypothetical MD Simulation
| Parameter | Description | Potential Findings for Sorbitan (B8754009), tris(12-hydroxyoctadecanoate) |
| Dihedral Angle Distribution | The statistical distribution of torsion angles around specific chemical bonds. | Analysis of the sorbitan ring puckering and the flexibility of the 12-hydroxyoctadecanoate (B1258542) chains. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations in Rg would indicate the molecule's ability to adopt extended or compact conformations. |
| End-to-End Distance | The distance between the two ends of the fatty acid chains. | Provides insight into the flexibility and extension of the hydrophobic tails. |
| Intramolecular Hydrogen Bonds | The formation of hydrogen bonds within the molecule. | Identification of H-bonds between the hydroxyl groups of the sorbitan moiety and the fatty acid chains, which would stabilize certain conformations. |
Simulation of Self-Assembly and Aggregate Formation
"Sorbitan, tris(12-hydroxyoctadecanoate)" is a surfactant, meaning it has a tendency to self-assemble into larger structures, such as micelles or reverse micelles, in a solution. Simulating this process provides a molecular-level understanding of how these aggregates form and what their structure is.
Research on 12-hydroxystearic acid (12-HSA), a key component of "Sorbitan, tris(12-hydroxyoctadecanoate)," has demonstrated the power of MD simulations in studying self-assembly. researchgate.net These simulations have shown that 12-HSA molecules can form fibrous networks in non-polar solvents, driven by hydrogen bonding between the hydroxyl and carboxylic acid groups. researchgate.net It is conceivable that "Sorbitan, tris(12-hydroxyoctadecanoate)" would exhibit similar, yet more complex, self-assembly behavior due to the presence of the sorbitan headgroup and three fatty acid tails. The chirality of the 12-hydroxy group in the fatty acid chains is also expected to play a significant role in the handedness of the resulting aggregates. researchgate.net
Table 2: Key Factors in the Simulated Self-Assembly of Amphiphilic Molecules
| Factor | Influence on Self-Assembly | Relevance to Sorbitan, tris(12-hydroxyoctadecanoate) |
| Concentration | Determines the type and size of aggregates formed. | At low concentrations, monomers may be present, while at higher concentrations, micelles or larger aggregates would form. |
| Solvent | The polarity of the solvent dictates the orientation of the molecules. | In a non-polar solvent, a reverse micelle structure with the sorbitan heads in the core is likely. In a polar solvent, a standard micelle would form. |
| Temperature | Affects the kinetic energy of the molecules and the stability of the aggregates. | Higher temperatures could disrupt the ordered structures formed by self-assembly. |
| Molecular Architecture | The balance between the hydrophilic head and hydrophobic tails (HLB value). | The three long fatty acid chains suggest a low HLB value, favoring the formation of water-in-oil emulsions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific property. nih.gov For a substance like "Sorbitan, tris(12-hydroxyoctadecanoate)," QSAR could be used to predict its emulsifying efficiency, its interaction with biological membranes, or its potential environmental fate based on its molecular descriptors.
A QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a model that correlates these descriptors with the observed activity. nih.gov Although specific QSAR models for "Sorbitan, tris(12-hydroxyoctadecanoate)" are not documented in readily available literature, the methodology offers a promising avenue for future research. For instance, a QSAR model could be developed for a series of sorbitan esters with varying fatty acid chain lengths and degrees of esterification to predict their emulsification properties.
Table 3: Example of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptors | Information Provided |
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Provides insight into the molecule's polarity and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient) | Indicates the hydrophobicity of the molecule. |
Molecular Docking Studies of Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. epa.gov This method is widely used in drug discovery to understand how a small molecule might interact with a biological target like a protein. For "Sorbitan, tris(12-hydroxyoctadecanoate)," molecular docking could be employed to study its interactions with other molecules in a formulation, such as active pharmaceutical ingredients, or its binding to enzymes or other biological macromolecules.
In a molecular docking simulation, the "Sorbitan, tris(12-hydroxyoctadecanoate)" molecule would be treated as a ligand, and its potential binding modes within the active site of a target receptor would be explored. The simulations use scoring functions to estimate the binding affinity for different poses, providing insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. While no specific molecular docking studies involving "Sorbitan, tris(12-hydroxyoctadecanoate)" are prominently reported, this technique holds significant potential for understanding its role in complex systems at a molecular level.
Table 4: Potential Applications of Molecular Docking for Sorbitan, tris(12-hydroxyoctadecanoate)
| Application Area | Target Molecule | Insights Gained |
| Pharmaceutical Formulations | Active Pharmaceutical Ingredient (API) | Understanding how the surfactant stabilizes the API in an emulsion. |
| Cosmetic Science | Skin Proteins (e.g., keratin) | Elucidating the mechanism of skin penetration and moisturization. |
| Food Technology | Enzymes (e.g., lipases) | Predicting the susceptibility of the ester bonds to enzymatic hydrolysis. |
| Bioremediation | Hydrophobic Pollutants | Investigating its potential to encapsulate and solubilize environmental contaminants. |
Advanced Applications in Materials Science and Chemical Engineering
Rheology Modification in Complex Fluids and Greases
Sorbitan (B8754009), tris(12-hydroxyoctadecanoate) and its derivatives are instrumental in controlling the viscosity and flow behavior of complex fluids and lubricating greases. The long, hydroxyl-functionalized fatty acid chains can form intricate networks through hydrogen bonding, effectively structuring the liquid phase and increasing viscosity. This shear-thinning behavior is highly desirable in many applications; the material is thick and stable at rest but flows easily under stress. wikipedia.org
In lubricating greases, thickeners based on 12-hydroxystearate, such as lithium 12-hydroxystearate, are the most common type, valued for their ability to create a stable, fibrous gel structure that entraps the lubricating oil. wikipedia.orgorapiasia.comtaylorandfrancis.com This structure provides excellent mechanical stability, water resistance, and thermal resistance. orapiasia.commachinerylubrication.com While direct data on Sorbitan, tris(12-hydroxyoctadecanoate) is limited, its structural similarity to 12-hydroxystearic acid-based thickeners suggests it functions as an effective gelling agent. The sorbitan core offers multiple sites for esterification, leading to a high molecular weight and numerous hydroxyl groups, which can contribute to a robust thickener network.
The performance of greases is highly dependent on the thickener type and concentration. For instance, the complex viscosity of a grease is a function of the thickener used. Greases formulated with 12-hydroxystearate soaps, like lithium and calcium 12-hydroxystearate, exhibit high complex viscosity at low frequencies, indicating a strong gel-like structure at rest. researchgate.net
Table 1: Comparison of Properties for Common Grease Thickeners
| Thickener Type | Dropping Point (°F) | Maximum Usable Temperature (°F) | Water Resistance | Oxidation Resistance | Compatibility |
|---|---|---|---|---|---|
| Lithium 12-Hydroxystearate | 350-400 | ~250 | Good | Good | Fair |
| Calcium 12-Hydroxystearate | 275-300 | ~230 | Good | Good | Good |
Data sourced from Machinery Lubrication. machinerylubrication.com This table illustrates the typical performance characteristics of greases based on 12-hydroxystearate soaps, which are structurally related to Sorbitan, tris(12-hydroxyoctadecanoate).
Lubricant Additive Formulations and Tribological Performance
Beyond its role as a thickener, Sorbitan, tris(12-hydroxyoctadecanoate) and related compounds exhibit excellent properties as lubricant additives, contributing to enhanced tribological performance. The long fatty acid chains and the presence of hydroxyl groups allow these molecules to adsorb onto metal surfaces, forming a protective boundary film that reduces friction and wear between moving parts. nimbasia.com This is particularly crucial in applications with high loads and where the formation of a full hydrodynamic lubricant film is not possible.
Research on biogenic lubricating greases has shown that formulations based on natural thickeners like sorbitan stearates can provide similar or even better thermal, rheological, and mechanical properties than traditional greases. mdpi.com Tribological investigations have demonstrated that some of these bio-based greases can achieve low coefficients of friction. mdpi.com For example, sorbitan esters are used as friction modifiers in various personal care and industrial products.
Table 2: Tribological Performance of a Biogenic Grease Formulation
| Parameter | Value |
|---|---|
| Base Oil | Castor Oil & High Oleic Sunflower Oil |
| Thickener | Biogenic (details proprietary) |
| Friction Coefficient | Low |
| Wear Volume | High (in comparison to model greases) |
This table is a qualitative representation based on findings from a study on biogenic greases, indicating that while low friction can be achieved, wear characteristics can vary. mdpi.com
Functionality as a Dispersant or Stabilizer in Non-Aqueous Systems
The amphiphilic nature of Sorbitan, tris(12-hydroxyoctadecanoate), with its polar sorbitan head and non-polar fatty acid tails, makes it an effective dispersant and stabilizer in non-aqueous systems. shreechem.in It can adsorb at the interface between solid particles and a non-aqueous liquid, preventing the particles from agglomerating and settling. This is critical in a variety of applications, including paints, coatings, and inks, where stable and uniform dispersions of pigments are required. google.com
Sorbitan esters are widely used as low HLB (Hydrophile-Lipophile Balance) surfactants to form stable water-in-oil emulsions or to stabilize particles in an oil phase. cnchemsino.com In the context of non-aqueous pigment dispersions, sorbitan esters have been used to treat pigments to improve their dispersibility and color strength in plastics. google.com The mechanism involves the sorbitan ester coating the pigment particles, with the fatty acid chains extending into the non-aqueous medium, providing steric stabilization.
A patent for a hydrocarbon solvent-based dispersant formulation for oil spills includes a polyoxyalkylene adduct of a sorbitan triester of a C10-C20 aliphatic monocarboxylic acid, highlighting the utility of such molecules in dispersing non-polar substances in a non-aqueous environment. google.com
Integration into Advanced Polymer Compositions for Modified Properties
Sorbitan, tris(12-hydroxyoctadecanoate) can be incorporated into polymer matrices to modify their physical and mechanical properties. Its long aliphatic chains can act as internal lubricants or plasticizers, increasing the flexibility and processability of the polymer. nimbasia.com The presence of hydroxyl groups can also lead to specific interactions with the polymer chains, potentially improving properties like impact strength.
In the polymer industry, derivatives of 12-hydroxystearic acid, such as calcium 12-hydroxystearate, are used as stabilizers in the production of PVC and other plastics. nimbasia.com These additives help to prevent degradation and discoloration during high-temperature processing. nimbasia.com Sorbitan esters have also been investigated for their ability to improve the dispersibility of pigments in polymer compositions, leading to enhanced color strength and uniformity. google.com A patent describes a composition where a pigment is treated with a sorbitan ester to improve its dispersion in polymers like PVC and polyethylene (B3416737). google.com
The influence of such additives on polymer properties is a subject of ongoing research. The addition of plasticizers generally leads to a decrease in the glass transition temperature (Tg) and Young's modulus of the polymer, making it more flexible.
Table 3: Chemical Compound Names
| Compound Name |
|---|
| Sorbitan, tris(12-hydroxyoctadecanoate) |
| Lithium 12-hydroxystearate |
| Calcium 12-hydroxystearate |
| Sorbitan monostearate |
| Sorbitan triester |
| Calcium stearate |
| Sodium stearate |
| Lithium stearate |
| Polyurea |
| Sorbitan oleate |
| Polyvinylchloride (PVC) |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Sorbitan tris(12-hydroxyoctadecanoate)?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are critical for confirming ester linkages and hydroxyl groups. High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) can quantify purity by separating unreacted precursors or byproducts. Differential Scanning Calorimetry (DSC) may assess thermal stability, which is essential for applications in high-temperature systems . Experimental protocols should align with peer-reviewed characterization workflows, ensuring reproducibility through standardized solvent systems (e.g., chloroform-d for NMR) .
Q. What are the established handling and storage protocols for Sorbitan tris(12-hydroxyoctadecanoate) in laboratory settings?
- Methodological Answer : Store the compound in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis of ester bonds. Avoid exposure to moisture and high humidity. Use desiccants in storage areas and monitor ambient temperature (recommended: 4–8°C). For handling, wear nitrile gloves and safety goggles to minimize dermal/ocular exposure. Conduct experiments in fume hoods to mitigate inhalation risks, referencing safety protocols for similar surfactants .
Q. How does Sorbitan tris(12-hydroxyoctadecanoate) function as a nonionic surfactant in emulsion stabilization?
- Methodological Answer : Its amphiphilic structure (hydrophobic 12-hydroxyoctadecanoate chains and hydrophilic sorbitan head) reduces interfacial tension between immiscible phases. Experimental validation involves preparing oil-in-water emulsions and measuring droplet size stability via dynamic light scattering (DLS) over time. Compare results with control surfactants (e.g., Tween 80) to benchmark performance .
Advanced Research Questions
Q. How do solvent polarity and temperature variations affect the self-assembly behavior of Sorbitan tris(12-hydroxyoctadecanoate) in colloidal systems?
- Methodological Answer : Design experiments using solvents of varying polarity (e.g., hexane, ethanol, water) and measure critical micelle concentration (CMC) via surface tension plots (Du Noüy ring method). Temperature-dependent studies (10–70°C) can reveal thermodynamic parameters (ΔG, ΔH) of micellization. Use Small-Angle X-ray Scattering (SAXS) to analyze micelle morphology shifts . Address contradictions in literature CMC values by standardizing purity thresholds and measurement conditions .
Q. What mechanistic insights explain the compound’s efficacy in drug delivery systems compared to structurally analogous surfactants?
- Methodological Answer : Conduct in vitro release studies using model drugs (e.g., curcumin) encapsulated in micelles. Compare bioavailability metrics (e.g., encapsulation efficiency, release kinetics) with sorbitan monolaurate or PEG-based surfactants. Molecular dynamics simulations can elucidate interactions between the surfactant’s hydroxyl groups and drug molecules, providing atomistic-level explanations for performance differences .
Q. How can conflicting data on the environmental toxicity of Sorbitan tris(12-hydroxyoctadecanoate) be resolved?
- Methodological Answer : Perform acute aquatic toxicity assays (e.g., OECD Test No. 202) using Daphnia magna, ensuring standardized exposure durations and concentrations. Compare results with structurally similar compounds (e.g., sorbitan stearate) to identify structure-toxicity relationships. Meta-analyses of existing data must account for variations in test organisms, exposure media, and analytical methods .
Data Analysis and Experimental Design
Q. What statistical approaches are optimal for analyzing dose-response relationships in surfactant efficacy studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data for parameters like emulsification efficiency or antimicrobial activity. Bayesian hierarchical models can address variability across replicate experiments, especially when comparing results from divergent laboratory conditions .
Q. How should researchers design experiments to investigate synergistic effects between Sorbitan tris(12-hydroxyoctadecanoate) and ionic surfactants?
- Methodological Answer : Employ a factorial design varying the molar ratio of nonionic:ionic surfactants (e.g., SDS or CTAB). Measure synergistic indices via interfacial tension reduction and zeta potential changes. Confocal microscopy can visualize co-assembled structures, while fluorescence quenching assays quantify molecular packing efficiency .
Tables for Comparative Analysis
| Toxicity Study Design | Test Organism | Endpoint Metrics |
|---|---|---|
| Acute Aquatic Toxicity (OECD 202) | Daphnia magna | EC50 (48-h immobilization) |
| Biodegradation Assay | Activated sludge | BOD5/TOC removal efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
